1,4-Dichloro-2-fluoro-6-nitrobenzene
Overview
Description
1,4-Dichloro-2-fluoro-6-nitrobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dichloro-2-fluoro-6-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1,2-dichloro-5-fluorobenzene using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures . The reaction conditions must be carefully monitored to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including chlorination and nitration of fluorobenzene derivatives. The process often requires the use of catalysts and specific reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dichloro-2-fluoro-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other nucleophiles under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents used.
Common Reagents and Conditions:
Substitution: Potassium carbonate in dimethylformamide at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2,5-dichloro-1-fluoro-3-aminobenzene.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Scientific Research Applications
1,4-Dichloro-2-fluoro-6-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-fluoro-6-nitrobenzene involves its interaction with various molecular targets. The nitro group is highly electron-withdrawing, which influences the reactivity of the compound. The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to specific positions on the benzene ring . The molecular pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
- 1,2-Dichloro-5-fluoro-3-nitrobenzene
- 2,5-Difluoronitrobenzene
- 1,5-Difluoro-2,4-dinitrobenzene
Comparison: 1,4-Dichloro-2-fluoro-6-nitrobenzene is unique due to the specific arrangement of chlorine, fluorine, and nitro groups on the benzene ring. This arrangement affects its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2,5-dichloro-1-fluoro-3-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-3-1-4(9)6(8)5(2-3)10(11)12/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOGYALENIHQMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289442 | |
Record name | 2,5-Dichloro-1-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131666-73-4 | |
Record name | 2,5-Dichloro-1-fluoro-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131666-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-1-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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